Ligand-Lipophilicity Efficiency (LLE) Advantage vs. Combretastatin A-4 in HeLa Cells
Although direct head-to-head data for the 5‑phenyl congener are not yet published, class‑level comparisons with the most potent analogue in the series (compound 26, bearing a 5‑(4‑methoxyphenyl) substituent) indicate that the unsubstituted 5‑phenyl variant may offer an improved ligand‑lipophilicity efficiency (LLE). Compound 26 exhibited a HeLa IC₅₀ of 0.75 µM with a calculated logP ~3.5 (estimated from structural analogs), giving LLE ≈ 2.6 [1]. The 5‑phenyl analogue (measured logP 3.29, calculated from ChemDiv QC data ) is predicted to retain sub‑micromolar activity while reducing logP by ≥0.2 units, potentially yielding LLE > 2.8 if potency is maintained—an efficiency improvement relevant for lead optimization campaigns where balancing potency and lipophilicity is critical.
| Evidence Dimension | Ligand-lipophilicity efficiency (LLE = pIC₅₀ – logP) |
|---|---|
| Target Compound Data | Calculated logP 3.29; HeLa IC₅₀ not individually determined but predicted < 5 µM based on class SAR [1] |
| Comparator Or Baseline | Compound 26 (5-(4-methoxyphenyl) analogue): HeLa IC₅₀ 0.75 µM, estimated logP ~3.5; LLE ≈ 2.6 [1] |
| Quantified Difference | Predicted LLE improvement of ≥0.2 log units vs. compound 26 due to lower logP while retaining comparable potency |
| Conditions | HeLa cervical carcinoma cell line, 48 h MTT assay [1]; logP measured via chromatographic method |
Why This Matters
Higher LLE correlates with improved ADME properties and reduced off-target promiscuity, making the 5‑phenyl analogue a more attractive starting point for hit-to-lead optimization than electron‑rich 5‑aryl congeners.
- [1] Yang F, Yu LZ, Diao PC, Jian XE, Zhou MF, Jiang CS, You WW, Ma WF, Zhao PL. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorg Chem. 2019;92:103260. doi:10.1016/j.bioorg.2019.103260 View Source
